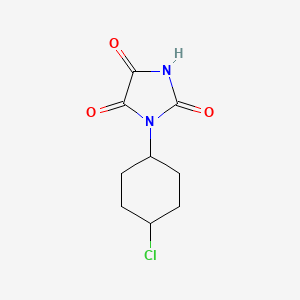

1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione

説明

特性

CAS番号 |

59478-11-4 |

|---|---|

分子式 |

C9H11ClN2O3 |

分子量 |

230.65 g/mol |

IUPAC名 |

1-(4-chlorocyclohexyl)imidazolidine-2,4,5-trione |

InChI |

InChI=1S/C9H11ClN2O3/c10-5-1-3-6(4-2-5)12-8(14)7(13)11-9(12)15/h5-6H,1-4H2,(H,11,13,15) |

InChIキー |

GJTUAPWWUMECLM-UHFFFAOYSA-N |

正規SMILES |

C1CC(CCC1N2C(=O)C(=O)NC2=O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorocyclohexanone with urea in the presence of a base, followed by cyclization to form the imidazolidine-2,4,5-trione ring . The reaction conditions often require moderate temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality .

化学反応の分析

Types of Reactions: 1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Oxidized derivatives of the imidazolidine ring.

Reduction: Reduced forms of the imidazolidine ring.

Substitution: Substituted cyclohexyl derivatives.

科学的研究の応用

1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes like soluble epoxide hydrolase.

Biological Research: The compound is used to investigate its effects on various biological pathways and its potential therapeutic benefits.

Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industrial processes.

作用機序

The mechanism of action of 1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, as a soluble epoxide hydrolase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols . This inhibition can modulate various biological pathways, leading to potential therapeutic effects in conditions like inflammation and hypertension .

類似化合物との比較

Comparison with Structurally Similar Compounds

The inhibitory activity and physicochemical properties of 1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione can be contextualized by comparing it to analogs with varying substituents. Key compounds and their characteristics are summarized below:

Physicochemical Properties

- Lipophilicity: The log Kow values of analogs range from 3.12 (3e) to 4.56 (3g), indicating that branched aryl groups increase hydrophobicity.

- Melting Points: Derivatives like 3f (172–173°C) and 3h (161–162°C) show that electron-withdrawing groups (e.g., cyano, chloro) increase crystallinity and melting points compared to alkyl-substituted analogs .

Stereochemical Considerations

Single-crystal X-ray studies of 3g reveal a triclinic system with coexisting optical isomers . The 4-chlorocyclohexyl group in the target compound may introduce conformational rigidity or novel stereochemical interactions, impacting binding kinetics and metabolic stability.

Structure-Activity Relationships (SAR)

- Cholinergic Inhibition : BChE inhibition is strongly influenced by para-substitution (e.g., 3d’s IC₅₀ = 1.66 μM), while AChE inhibition correlates with electron-deficient aryl groups (e.g., 3e’s 4-chlorophenyl) .

生物活性

1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione

- Molecular Formula : C10H12ClN2O3

- Molecular Weight : 232.66 g/mol

- CAS Number : 21328-03-0

Biological Activity Overview

Research indicates that 1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

The biological effects of 1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione are primarily mediated through its interaction with specific molecular targets:

- Enzyme Interaction : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : It could modulate receptor activity linked to cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1-(4-Chlorocyclohexyl)imidazolidine-2,4,5-trione against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Anticancer Properties

In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis. The IC50 values for various cancer types were determined:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 25 |

| A549 (Lung Cancer) | 40 |

Safety and Toxicity

While the compound shows promise in biological applications, safety assessments are crucial. Toxicological studies indicate that at high concentrations (above 100 µg/mL), the compound may exhibit cytotoxic effects on normal human cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。